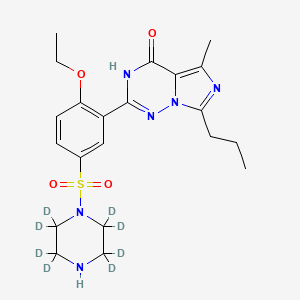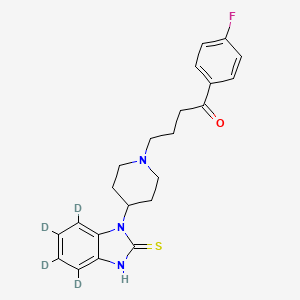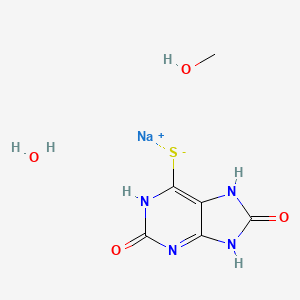
1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrate, also known as Na2C10H6N4O2S2·2H2O, is an organic compound belonging to the purine family. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. Na2C10H6N4O2S2·2H2O has been studied extensively for its various biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O has a wide range of applications in scientific research. It has been used in the synthesis of various purine derivatives, such as 2-amino-6-chloropurine, which is a useful intermediate for the synthesis of other purine analogues. 1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O has also been used in the synthesis of various other compounds, such as 2-amino-6-chloro-8-hydroxy-1H-purine, which is a useful intermediate for the synthesis of purine-based drugs.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O is not fully understood. However, it is believed that the compound acts as an inhibitor of enzyme activity, as well as a chelator of metal ions. This inhibition of enzyme activity is thought to be due to the compound’s ability to bind to the active site of the enzyme, blocking its activity. Additionally, the compound is believed to chelate metal ions, which may be involved in the regulation of various biochemical processes.
Biochemical and Physiological Effects
1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that the compound has anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, the compound has been shown to have a protective effect against certain types of cancer, as well as being able to reduce the severity of certain types of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O has several advantages when used in laboratory experiments. The compound is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, the compound is stable and can be stored for long periods of time without degrading. However, the compound is not suitable for use in certain types of experiments, such as those involving the use of radioactive materials, due to its potential to chelate metal ions.
Zukünftige Richtungen
The potential applications of 1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O are far-reaching. Future research should focus on elucidating the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research should be conducted to determine the compound’s potential to act as a chelator of metal ions, as well as its potential to interact with other compounds. Finally, further research should be conducted to determine the compound’s potential to be used in the synthesis of other compounds, as well as its potential to be used as a starting material for the synthesis of novel compounds.
Synthesemethoden
1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O can be synthesized in a two-step process. The first step involves the reaction of 2-amino-6-chloropurine with thiourea in an aqueous solution of sodium hydroxide. This reaction yields 3,6-diamino-1,2,8-triazaspiro[4.5]decane-4,7-dione, which is then reacted with sodium sulfite in an aqueous solution of sodium hydroxide to yield 1H-Purine-2,8(3h,6h)-dione, 7,9-dihydro-6-thioxo-, sodium salt (1:1) dihydrateS2·2H2O.
Eigenschaften
IUPAC Name |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;methanol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S.CH4O.Na.H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;1-2;;/h(H4,6,7,8,9,10,11,12);2H,1H3;;1H2/q;;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXBOZKTNHFLO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N4NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





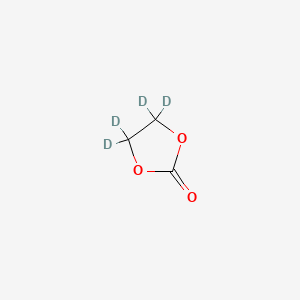

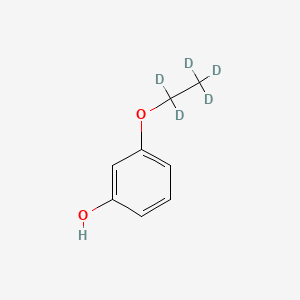
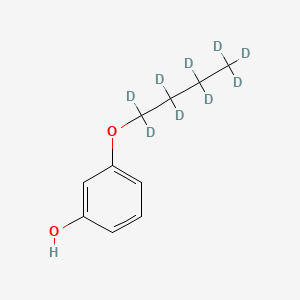
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
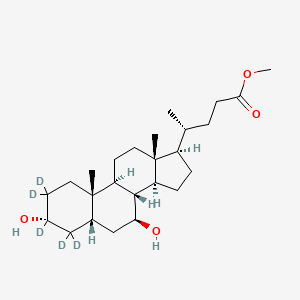
![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)
